molecular formula C11H11ClN4 B12331302 N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B12331302
M. Wt: 234.68 g/mol
InChI Key: VDSDDDOYBFMUNA-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom at the second position of the pyrimidine ring, and a methyl group at the sixth position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chloroaniline with 6-methyl-2,4-dichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline displaces the chlorine atoms on the pyrimidine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For example, it may inhibit the activity of certain kinases or other enzymes, leading to the disruption of cellular processes and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-diphenylpyrimidine-2,4-diamine: A similar compound with two phenyl groups attached to the nitrogen atoms.

    N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine: A compound with a bromophenyl group instead of a chlorophenyl group.

    N2-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine: A compound with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

N2-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is unique due to the presence of the chlorophenyl group, which may impart specific biological activities and chemical properties. The chlorophenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)

InChI Key

VDSDDDOYBFMUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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